3-aminopropan-1-ol;2,4,6-trinitrophenol
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Overview
Description
3-aminopropan-1-ol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-aminopropan-1-ol and 2,4,6-trinitrophenol. 3-aminopropan-1-ol is an organic compound with the formula HOCH₂CH₂CH₂NH₂, known for being a colorless liquid and one of the simplest aminopropanols .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-aminopropan-1-ol can be synthesized through the reduction of 3-nitropropan-1-ol using hydrogen in the presence of a catalyst such as palladium on carbon . Another method involves the reaction of acrylonitrile with ammonia followed by hydrogenation .
2,4,6-trinitrophenol is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion .
Industrial Production Methods
Industrial production of 3-aminopropan-1-ol often involves the catalytic hydrogenation of 3-nitropropan-1-ol . For 2,4,6-trinitrophenol, large-scale production is carried out in nitration plants where phenol is treated with mixed acid (a combination of nitric and sulfuric acids) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-aminopropan-1-ol undergoes various chemical reactions including:
Oxidation: It can be oxidized to 3-aminopropanoic acid using oxidizing agents like potassium permanganate.
Substitution: It can react with acyl chlorides to form amides.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to 2,4,6-triaminophenol using reducing agents like tin and hydrochloric acid.
Nitration: It can further undergo nitration to form more highly nitrated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Reducing Agents: Hydrogen with palladium on carbon for reduction reactions.
Acyl Chlorides: For substitution reactions to form amides.
Major Products Formed
3-aminopropanoic acid: From the oxidation of 3-aminopropan-1-ol.
2,4,6-triaminophenol: From the reduction of 2,4,6-trinitrophenol.
Scientific Research Applications
3-aminopropan-1-ol is used in the synthesis of polyurethanes and poly(propyl ether imine) dendrimers . It serves as a key starting material in the total synthesis of various medicinal compounds . In biology, it is used as a molecular linker in the preparation of bioconjugates .
2,4,6-trinitrophenol has applications in the production of explosives, dyes, and antiseptics . It is also used in the analytical chemistry for the detection of metals and proteins .
Mechanism of Action
The mechanism of action for 3-aminopropan-1-ol involves its ability to act as a nucleophile due to the presence of both amino and hydroxyl groups . This allows it to participate in various substitution and addition reactions .
2,4,6-trinitrophenol exerts its effects through its strong oxidizing properties, which make it highly reactive and capable of undergoing explosive decomposition . It interacts with various molecular targets, including proteins and metals, through nitration reactions .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simple alcohol with a hydroxyl group but lacking the amino group present in 3-aminopropan-1-ol.
3-nitrophenol: Contains a single nitro group compared to the three nitro groups in 2,4,6-trinitrophenol, resulting in different reactivity and acidity.
Uniqueness
3-aminopropan-1-ol is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a wide range of chemical reactions . 2,4,6-trinitrophenol is unique for its high reactivity and explosive properties, making it valuable in both industrial and research applications .
Properties
CAS No. |
79886-22-9 |
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Molecular Formula |
C9H12N4O8 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
3-aminopropan-1-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H9NO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;4-2-1-3-5/h1-2,10H;5H,1-4H2 |
InChI Key |
QAUXAOPDUUYBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CN)CO |
Origin of Product |
United States |
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